molecular formula C20H17N3O3 B12785094 Circumdatin H CAS No. 868528-39-6

Circumdatin H

Cat. No.: B12785094
CAS No.: 868528-39-6
M. Wt: 347.4 g/mol
InChI Key: MLEAYJRUKNTODR-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The first total synthesis of Circumdatin H was reported starting from anthranilic acid . The synthesis involves multiple steps, including the formation of key intermediates and the final cyclization to form the benzodiazepine core. Specific reaction conditions, such as the use of thionyl chloride and toluene for reflux, are employed in the preparation of intermediates .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. The compound is typically synthesized in laboratory settings for research purposes.

Chemical Reactions Analysis

Types of Reactions: Circumdatin H undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and studying its properties.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions vary depending on the desired transformation, with typical conditions involving controlled temperatures and specific solvents.

Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: Circumdatin H serves as a valuable compound for studying benzodiazepine alkaloids and their chemical properties.

    Biology: The compound’s ability to inhibit the mitochondrial respiratory chain makes it a useful tool for studying cellular respiration and energy production.

    Medicine: this compound’s biological activities, including its potential antitumor and antibiotic properties, have garnered interest in medical research.

    Industry: While not widely used in industrial applications, this compound’s unique properties make it a subject of interest for developing new bioactive compounds.

Mechanism of Action

Circumdatin H exerts its effects by inhibiting the mitochondrial respiratory chain, specifically targeting NADH oxidase activity . This inhibition disrupts the electron transfer chain, leading to decreased cellular respiration and energy production. The compound’s molecular targets and pathways involve interactions with mitochondrial enzymes and proteins, making it a valuable tool for studying mitochondrial function.

Comparison with Similar Compounds

Circumdatin H is part of a group of benzodiazepine alkaloids, including Circumdatin C, Circumdatin D, Circumdatin E, Circumdatin F, and Circumdatin G . These compounds share a similar core structure but differ in their functional groups and biological activities. This compound and Circumdatin E are particularly notable for their ability to inhibit the mitochondrial respiratory chain . The unique tetrahydropyrrole ring in this compound distinguishes it from other circumdatins, contributing to its specific biological properties.

Conclusion

This compound is a fascinating compound with significant potential in scientific research. Its unique chemical structure and biological activities make it a valuable tool for studying various biochemical processes and developing new bioactive compounds. Continued research on this compound and related benzodiazepine alkaloids will likely uncover further applications and insights into their mechanisms of action.

Properties

CAS No.

868528-39-6

Molecular Formula

C20H17N3O3

Molecular Weight

347.4 g/mol

IUPAC Name

(2S)-18-methoxy-6,14,22-triazapentacyclo[12.8.0.02,6.08,13.016,21]docosa-1(22),8,10,12,16(21),17,19-heptaene-7,15-dione

InChI

InChI=1S/C20H17N3O3/c1-26-12-8-9-15-14(11-12)20(25)23-16-6-3-2-5-13(16)19(24)22-10-4-7-17(22)18(23)21-15/h2-3,5-6,8-9,11,17H,4,7,10H2,1H3/t17-/m0/s1

InChI Key

MLEAYJRUKNTODR-KRWDZBQOSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)N=C3[C@@H]4CCCN4C(=O)C5=CC=CC=C5N3C2=O

Canonical SMILES

COC1=CC2=C(C=C1)N=C3C4CCCN4C(=O)C5=CC=CC=C5N3C2=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.